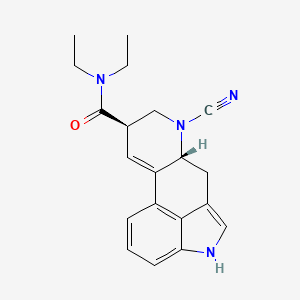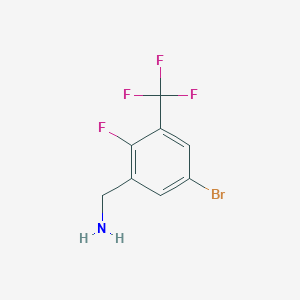
2-Deuteroindole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Deuteroindole is a deuterated derivative of indole, where one of the hydrogen atoms in the indole structure is replaced by deuterium. Indole itself is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered pyrrole ring. Indole and its derivatives are widely distributed in nature and have significant biological and pharmacological importance .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Deuteroindole typically involves the deuteration of indole. One common method is the exchange of hydrogen with deuterium using deuterium oxide (D2O) in the presence of a catalyst. Another approach involves the use of deuterated reagents in the synthesis of indole derivatives .
Industrial Production Methods: Industrial production of this compound may involve large-scale deuteration processes using deuterium gas or deuterated solvents. The choice of method depends on the desired yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 2-Deuteroindole undergoes various chemical reactions similar to indole, including:
Electrophilic Substitution: Commonly at the 3-position of the indole ring.
Oxidation and Reduction: Can be oxidized to form indole-2-carboxylic acid or reduced to form indoline.
Substitution Reactions: Halogenation, nitration, and sulfonation reactions are typical.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like bromine, chlorine, and nitrating agents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products:
Halogenated Indoles: Products like 3-bromoindole.
Oxidized Products: Indole-2-carboxylic acid.
Reduced Products: Indoline.
Aplicaciones Científicas De Investigación
2-Deuteroindole has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in biological processes and as a probe in metabolic studies.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
Mecanismo De Acción
The mechanism of action of 2-Deuteroindole involves its interaction with various molecular targets and pathways. As a deuterated compound, it exhibits kinetic isotope effects, which can influence reaction rates and metabolic pathways. This property makes it valuable in studying enzyme mechanisms and metabolic processes .
Comparación Con Compuestos Similares
Indole: The non-deuterated parent compound.
3-Deuteroindole: Another deuterated derivative with deuterium at the 3-position.
Indoline: The fully reduced form of indole.
Uniqueness: 2-Deuteroindole is unique due to the presence of deuterium, which imparts different physical and chemical properties compared to its non-deuterated counterpart. This makes it useful in isotope labeling studies and in understanding the effects of deuterium on biological systems .
Propiedades
Fórmula molecular |
C8H7N |
|---|---|
Peso molecular |
118.15 g/mol |
Nombre IUPAC |
2-deuterio-1H-indole |
InChI |
InChI=1S/C8H7N/c1-2-4-8-7(3-1)5-6-9-8/h1-6,9H/i6D |
Clave InChI |
SIKJAQJRHWYJAI-RAMDWTOOSA-N |
SMILES isomérico |
[2H]C1=CC2=CC=CC=C2N1 |
SMILES canónico |
C1=CC=C2C(=C1)C=CN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


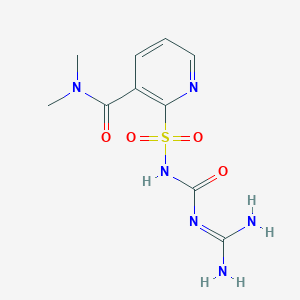
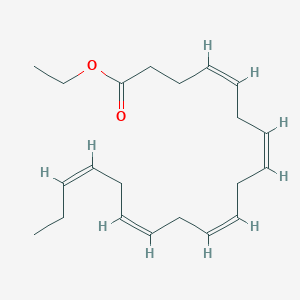
![6-Chloro-2-isopropylimidazo[1,2-b]pyridazine](/img/structure/B13422820.png)
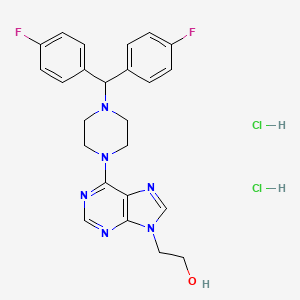

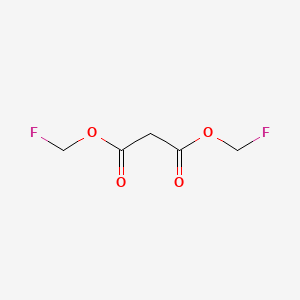
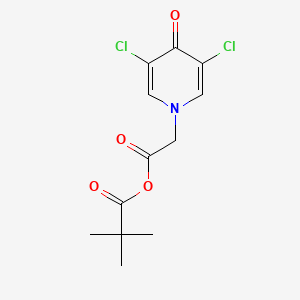
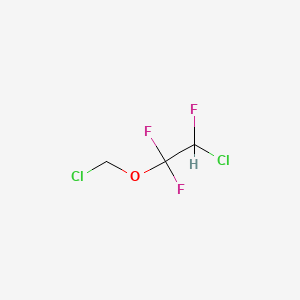
![N-[(6R)-2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]-3-hydroxy-2-methylpentanamide](/img/structure/B13422859.png)
![(2S,4R)-1-methyl-N-[(1S,2R)-1-[(2R,3S,4S,5R,6R)-6-methylsulfanyl-3,4,5-tris(trimethylsilyloxy)oxan-2-yl]-2-trimethylsilyloxypropyl]-4-propylpyrrolidine-2-carboxamide](/img/structure/B13422860.png)
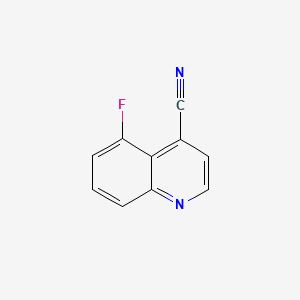
![2'-Deoxy-8-[[2-(1H-imidazol-4-yl)ethyl]amino]adenosine 5'-(Tetrahydrogen Triphosphate)](/img/structure/B13422866.png)
